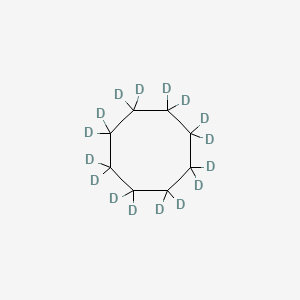
Cyclooctane-d16
Descripción general
Descripción
Molecular Structure Analysis
Cyclooctane-d16 has a cyclic structure formed by linking eight carbon atoms together in a closed loop or ring, with two deuterium atoms attached to each carbon atom . The molecule is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .Chemical Reactions Analysis
Cyclooctane, the parent compound of this compound, undergoes several chemical reactions. Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . Besides combustion, cyclooctane also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .Physical and Chemical Properties Analysis
This compound has a boiling point of 151 °C and a melting point of 10-12 °C. It has a density of 0.951 g/mL at 25 °C . It is a nonpolar molecule due to the symmetric arrangement of its carbon and deuterium atoms, meaning it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .Aplicaciones Científicas De Investigación
Enantioselective Synthesis from Carbohydrates
Cyclooctane derivatives, including Cyclooctane-d16, are used in enantioselective synthesis processes. A study by Paquette & Zhang (2005) describes a synthetic route to cyclooctane-1,2,3-triols and 1,2,3,4,5-pentaols starting from carbohydrates like d-glucose or d-arabinose. This involves zirconocene-promoted ring contraction and sigmatropic rearrangement, highlighting cyclooctane derivatives' role in advanced synthetic chemistry.
Solid-State Chemistry of Molecular Clusters
In the field of solid-state chemistry, cyclooctane derivatives play a significant role in studying molecular clusters and activation processes. A study conducted by Siedle et al. (1989) discusses the reaction of cyclooctene with D2 gas in solid state, producing cyclooctane containing up to 16 deuterium atoms. This research provides insight into C-H activation involving intermediate species with coordinated cyclooctene, demonstrating cyclooctane derivatives' importance in understanding molecular interactions in solid states.
Topological Analysis in Organic Synthesis
Cyclooctane derivatives are also essential in topological analysis within organic synthesis. Liu & Zhang (2021) discuss the use of cyclooctane in the synthesis of various compounds and its role as an intermediate in organic synthesis. By analyzing the resistance distance in cyclooctane derivatives, they derive various invariants like the Kirchhoff index, contributing significantly to understanding the physical and chemical properties of these compounds.
High-Pressure Phase Transition Studies
Studies on the phase transitions of cyclooctane derivatives under high pressure contribute significantly to material science. Ren et al. (2015) investigated cyclooctanol under high pressure, revealing insights into phase transitions in response to pressure changes. Their findings suggest the importance of compression rate in the phase transition of cyclooctane derivatives, which is crucial for understanding the behavior of materials under different physical conditions.
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclooctane-d16 is a deuterated derivative of cyclooctane, a class of cycloalkane
Mode of Action
As a deuterated compound, it may have similar chemical properties to its non-deuterated counterpart, cyclooctane, but with altered physical properties such as density and boiling point . This could potentially influence its interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Cycloalkanes are known to be involved in various chemical reactions, including oxidation processes
Pharmacokinetics
Its physical properties, such as its density of 0.951 g/mL at 25 °C , could potentially influence its pharmacokinetic profile.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, temperature could affect its physical properties and thus its interactions with biological targets . Additionally, local or climatic conditions could influence the oxidation process of cycloalkanes .
Análisis Bioquímico
Biochemical Properties
Cyclooctane-d16, like its parent compound cyclooctane, is expected to interact minimally with enzymes, proteins, and other biomolecules due to its nonpolar nature . It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation .
Temporal Effects in Laboratory Settings
This compound is expected to be stable over time under standard laboratory conditions . Its degradation would likely require high temperatures or the presence of a catalyst . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. As a nonpolar and relatively inert molecule, it is not expected to have significant biological effects unless administered at very high doses .
Metabolic Pathways
This compound is not a naturally occurring metabolite and does not participate in any known metabolic pathways . It is not expected to interact with enzymes or cofactors, nor to affect metabolic flux or metabolite levels .
Transport and Distribution
Due to its nonpolar nature, it could potentially diffuse across cell membranes and distribute within the lipid bilayer .
Subcellular Localization
As a nonpolar molecule, it could potentially localize within the lipid bilayer of cellular membranes
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCGQSWYFHTAC-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


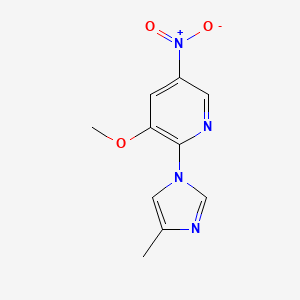

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)



![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
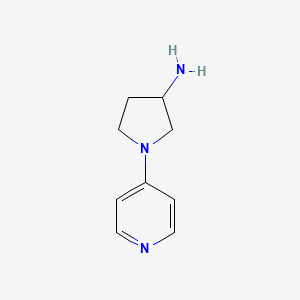
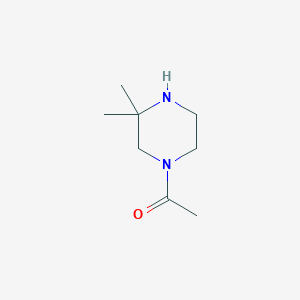
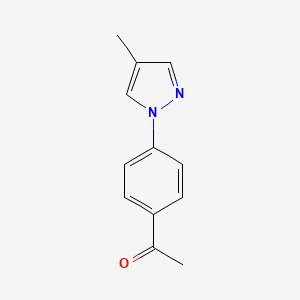
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
